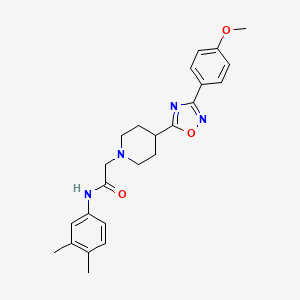
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structure and Properties
The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is C27H30N4O3 with a molecular weight of approximately 466.56 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as this scaffold is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study highlighted that compounds containing the oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | Thymidylate Synthase | 0.65 | Enzyme inhibition |
| 2 | HDACs | 2.41 | Apoptosis induction |
| 3 | Telomerase | 1.00 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzymes : The compound targets key enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors such as caspase-3 and p53 .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antitumor Activity : A recent study demonstrated that a related oxadiazole derivative significantly reduced tumor growth in MCF-7 breast cancer cells through apoptosis and cell cycle arrest mechanisms .
- Molecular Docking Studies : Molecular docking studies have shown strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests that modifications to the compound's structure could enhance its efficacy against specific cancer types .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have also been explored for other pharmacological effects:
科学的研究の応用
Anticancer Potential
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, the oxadiazole scaffold has been associated with various mechanisms of action against cancer cells:
- Mechanism-Based Approaches : Compounds containing the oxadiazole moiety have shown efficacy in targeting specific pathways involved in cancer cell proliferation and survival. Studies have highlighted their role as cytotoxic agents against several cancer cell lines including HCT-116 and MCF-7 .
- Case Study : A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity. One compound demonstrated an IC50 value of 1.18±0.14μM against HEPG2 cells, indicating potent inhibitory effects compared to standard treatments like staurosporine .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The oxadiazole derivatives have been reported to possess broad-spectrum antimicrobial activities:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anti-inflammatory and Antioxidant Activities
Research has also pointed towards the anti-inflammatory and antioxidant properties of oxadiazole derivatives:
- Case Study : A series of substituted oxadiazoles were synthesized and tested for their anti-inflammatory effects, exhibiting significant inhibition of inflammatory markers in vitro .
Synthetic Approaches
The synthesis of N-(3,4-dimethylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can be achieved through various methodologies:
One-Pot Synthesis Strategy
Recent advancements have introduced one-pot synthesis techniques that streamline the preparation of such complex compounds. This method allows for simultaneous functionalization and reduction steps that enhance yield and reduce reaction time .
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| One-Pot Synthesis | Combines multiple reactions into a single step |
| Microwave-Assisted Synthesis | Enhances reaction rates through localized heating |
| Green Chemistry Approaches | Utilizes environmentally friendly solvents |
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-4-7-20(14-17(16)2)25-22(29)15-28-12-10-19(11-13-28)24-26-23(27-31-24)18-5-8-21(30-3)9-6-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDKBCYIPJTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













